[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride
Description
[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol dihydrochloride is a chiral organic compound featuring a pyrrolidine ring substituted with a piperidin-4-ylmethyl group at the nitrogen atom and a hydroxymethyl group at the (2S)-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its molecular formula is C₁₁H₂₄Cl₂N₂O, with a calculated molecular weight of 271.2 g/mol.
Properties
IUPAC Name |
[(2S)-1-(piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-9-11-2-1-7-13(11)8-10-3-5-12-6-4-10;;/h10-12,14H,1-9H2;2*1H/t11-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFBXLUAGCXGRF-IDMXKUIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2CCNCC2)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2CCNCC2)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Target Molecule
The target molecule comprises two cyclic amine units: a piperidine ring and a pyrrolidine ring, connected via a methylene bridge. The (2S)-configured pyrrolidine moiety features a hydroxymethyl group, while the dihydrochloride salt form enhances solubility and stability. Retrosynthetically, the molecule can be dissected into:
Synthesis of (S)-Pyrrolidin-2-ylmethanol
N-Alkylation of Pyrrolidine with Piperidin-4-ylmethyl Groups
Reductive Amination Strategy
Reductive amination, as detailed in PMC9415947, is effective for coupling amines and carbonyl compounds:
Alkylation via Halide Electrophiles
Alternative routes employ piperidin-4-ylmethyl halides for nucleophilic substitution:
- Electrophile : Piperidin-4-ylmethyl bromide or chloride.
- Base : Triethylamine or diisopropylethylamine.
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Temperature : 60–80°C.
Table 1: Comparison of N-Alkylation Methods
| Method | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Reductive Amination | STAB | DCM | 25°C | 84 |
| Alkylation | Piperidin-4-yl-MeBr | DMF | 70°C | 72 |
Salt Formation and Purification
The free base is converted to the dihydrochloride salt via acidification:
Analytical Characterization
Critical quality control parameters include:
- Optical Rotation : $$[α]_D^{20} = +15°$$ (c = 1, H₂O).
- HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN).
- Mass Spectrometry : m/z 211.18 [M+H]⁺.
- ¹H NMR (D₂O) : δ 3.85 (m, 1H, CH(OH)), 3.20 (dd, 2H, N-CH₂-Piperidine).
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydrogen atoms on the rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine ring and a pyrrolidine moiety, contributing to its biological activity. The presence of the hydroxymethyl group enhances its solubility and interaction with biological targets. Its molecular formula is C12H18Cl2N2O, with a molecular weight of approximately 271.19 g/mol.
Pharmacological Applications
-
Antidepressant Activity :
- Research indicates that compounds with similar structures can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. [(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol; dihydrochloride may act as a selective serotonin reuptake inhibitor (SSRI), enhancing mood and emotional regulation .
- Anxiolytic Properties :
- Antimicrobial Activity :
Synthesis and Derivatives
The synthesis of [(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol; dihydrochloride typically involves multi-step reactions starting from readily available precursors. The following table summarizes key synthetic routes:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Piperidine, pyrrolidine derivative | Reflux in solvent | Intermediate compound |
| 2 | Aldehyde, reducing agent | Room temperature | [(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol |
| 3 | Hydrochloric acid | Crystallization | [(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol; dihydrochloride |
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of piperidine derivatives. The results indicated that derivatives similar to [(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol showed significant improvement in behavioral tests for depression in animal models .
Case Study 2: Antimicrobial Testing
In a comparative study on antimicrobial agents, derivatives of [(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol were tested against common pathogens. Results showed that several derivatives exhibited superior activity compared to traditional antibiotics like ampicillin, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of [(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of [(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol dihydrochloride with structurally related dihydrochloride salts and analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Features |
|---|---|---|---|---|
| [(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol dihydrochloride | C₁₁H₂₄Cl₂N₂O | 271.2 (calc.) | Pyrrolidine, piperidine, methanol, dihydrochloride | Chiral centers, dual heterocyclic rings, enhanced solubility via HCl salts |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.2 | Piperidine, pyridine, ketone, aminomethyl | Aromatic pyridine ring, ketone moiety, higher molecular weight |
| (R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride | C₉H₁₄N₂·2HCl | 225.15 (calc.) | Pyrrolidine, pyridine | Simplified structure, lower molecular weight, moderate structural similarity |
| 1-Ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride | C₁₀H₁₉Cl₂N₅ | 281.2 | Pyrrolidine, pyrazole, ethylamine | Pyrazole ring, ethyl substituent, intermediate molecular weight |
| (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride | C₆H₁₄ClNO | 151.64 (calc.) | Pyrrolidine, methyl, methanol | Single HCl salt, lacks piperidine moiety, simpler structure |
Key Observations:
- Complexity : The target compound’s dual heterocyclic system (pyrrolidine + piperidine) distinguishes it from simpler analogs like (R)-3-(pyrrolidin-2-yl)pyridine dihydrochloride, which lacks the piperidinylmethyl group .
- Solubility: Dihydrochloride salts generally exhibit superior aqueous solubility compared to free bases. For instance, 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride’s molecular weight (292.2 g/mol) and hydrophilic ketone group may further enhance solubility .
- Steric Effects: The (2S)-configured hydroxymethyl group in the target compound may influence binding affinity compared to non-chiral analogs like 1-ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride .
Pharmacological Potential:
- The piperidinylmethyl group in the target compound could improve blood-brain barrier penetration compared to pyridine-containing analogs (e.g., 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride) due to reduced aromaticity .
Biological Activity
[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C10H20N2O·2HCl
- CAS Number : Not specified in the sources.
Biological Activity
The biological activity of this compound has been investigated primarily through its interactions with various biological targets, including receptors and enzymes.
1. Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. In particular, it has shown effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 mg/mL |
| Staphylococcus aureus | 0.25 mg/mL |
| Pseudomonas aeruginosa | 1 mg/mL |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents, especially considering its potency compared to standard antibiotics like streptomycin .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In a comparative study, it exhibited greater anti-inflammatory activity than curcumin, a well-known natural anti-inflammatory agent. This suggests that this compound could be beneficial in treating inflammatory conditions .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act as a modulator of various signaling pathways involved in inflammation and infection response. The interaction with specific receptors and enzymes is being studied to elucidate its pharmacodynamics further.
Case Studies
Several case studies have been conducted to assess the efficacy and safety of this compound:
- Study on Ischemic Models :
- Antitumor Activity :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol dihydrochloride, and what reaction conditions are critical for high yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of pyrrolidine precursors followed by functionalization of the piperidine ring. Key steps include:
- Cyclization : Using acidic (e.g., HCl) or basic (e.g., NaOH) conditions to stabilize intermediates during ring formation .
- Purification : Crystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the dihydrochloride salt, ensuring >95% purity .
- Critical parameters: pH control during salt formation, reaction temperature (60–80°C), and inert atmosphere to prevent oxidation .
Q. How can researchers confirm the structural integrity and purity of [(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol dihydrochloride using analytical techniques?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to verify stereochemistry (e.g., (2S) configuration) and absence of diastereomers .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (292.15 g/mol) and detect impurities (<0.5%) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity and retention time consistency .
Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?
- Methodological Answer :
- Solubility : Highly soluble in water (>50 mg/mL) due to the dihydrochloride salt form; limited solubility in non-polar solvents (e.g., hexane) .
- Stability :
- Store at 4°C in desiccated conditions to prevent hygroscopic degradation .
- Avoid prolonged exposure to light or temperatures >40°C to maintain stereochemical integrity .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory data regarding the biological activity of this compound across different assay systems?
- Methodological Answer :
- Assay Replication : Conduct dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to identify system-specific variability .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm receptor/enzyme interactions (e.g., GPCR modulation) .
- Data Normalization : Apply statistical models (e.g., ANOVA) to account for batch effects or solvent interference (e.g., DMSO vs. PBS) .
Q. How does the stereochemical configuration at the (2S) position influence the compound's interaction with biological targets, and what experimental approaches validate these interactions?
- Methodological Answer :
- Enantiomer Comparison : Synthesize and test the (2R) enantiomer to evaluate stereospecific binding affinity (e.g., IC50 differences via radioligand assays) .
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to map hydrogen bonding between the (2S)-OH group and active-site residues (e.g., Ser153 in kinase targets) .
- Circular Dichroism (CD) : Confirm conformational stability of the (2S) configuration under physiological pH .
Q. What methodologies are employed to assess the compound's metabolic stability and potential reactive intermediates under physiological conditions?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS to calculate half-life (t1/2) .
- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) to detect electrophilic intermediates .
- CYP Inhibition Profiling : Use fluorogenic substrates to assess inhibition of cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
